molecular formula C19H19ClN2OS B6543677 N-(7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide CAS No. 1020228-49-2

N-(7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B6543677
CAS No.: 1020228-49-2
M. Wt: 358.9 g/mol
InChI Key: LVAMBSDNIRBRFI-UHFFFAOYSA-N
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Description

N-(7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a dihydrobenzothiazole core substituted with chlorine and methyl groups, coupled with a 2,5-dimethylphenylacetamide moiety.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-11-5-6-12(2)14(9-11)10-16(23)21-19-22(4)17-13(3)7-8-15(20)18(17)24-19/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMBSDNIRBRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=CC(=C3S2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamide Derivatives

The compound’s structural analogs in the literature share common features: (1) an acetamide backbone, (2) aromatic/heteroaromatic substituents, and (3) halogen or methyl groups influencing steric and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Dihedral Angles (°) Hydrogen Bonding Patterns Melting Point (K) References
N-(7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide Dihydrobenzothiazole Cl, 2×CH₃ (benzothiazole); 2×CH₃ (phenyl) Not reported Likely N–H⋯O/N interactions* Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydropyrazole 2×Cl (phenyl); CH₃, C₆H₅ 54.8–77.5 R₂²(10) dimers via N–H⋯O 473–475
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2×Cl (phenyl) 79.7 R₂²(8) chains via N–H⋯N 489–491
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Thiazole 2×C₆H₅ 75.8–81.8 R₂²(8) dimers + C–H⋯π/π–π 409–411

*Inferred from analogous structures .

Substituent Effects on Molecular Geometry

  • Chlorine vs. Methyl Groups : The chlorine atoms in dichlorophenyl analogs (e.g., ) introduce steric bulk and electronegativity, increasing melting points (473–491 K) compared to methyl-substituted derivatives. Methyl groups likely enhance lipophilicity but reduce intermolecular dipole interactions.
  • Benzothiazole vs. Thiazole/Pyrazole Cores : The dihydrobenzothiazole core in the target compound provides a rigid, planar structure favoring π-π stacking, whereas thiazole/pyrazole analogs exhibit greater conformational flexibility (dihedral angles: 54.8–81.8°) .

Hydrogen Bonding and Crystal Packing

  • The target compound’s amide group is expected to form N–H⋯O/N interactions, similar to R₂²(8) or R₂²(10) motifs observed in . For example, 2-(3,4-dichlorophenyl)acetamide derivatives form dimers via N–H⋯O bonds, stabilizing crystal lattices .
  • Thiazole-containing analogs (e.g., ) exhibit N–H⋯N bonds, creating infinite chains or dimers. The absence of a thiazole nitrogen in the target compound may limit such interactions, favoring instead weaker C–H⋯π or van der Waals forces.

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